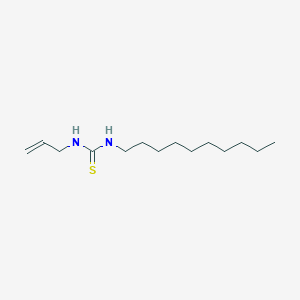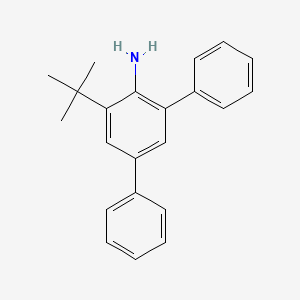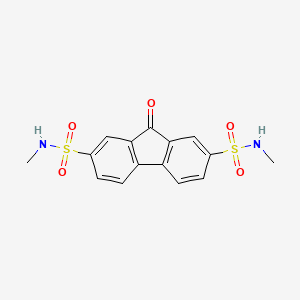
N-Decyl-N'-prop-2-en-1-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-N’-prop-2-en-1-ylthiourea: is an organic compound with the molecular formula C14H28N2S It is a thiourea derivative, characterized by the presence of a decyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of decylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative.
Industrial Production Methods: Industrial production of N-Decyl-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Decyl-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in substitution reactions, where the allyl or decyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Compounds with different functional groups replacing the allyl or decyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Decyl-N’-prop-2-en-1-ylthiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, N-Decyl-N’-prop-2-en-1-ylthiourea is investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.
Medicine: The compound is also explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Industry: In the industrial sector, N-Decyl-N’-prop-2-en-1-ylthiourea is used as a corrosion inhibitor. It is added to various formulations to protect metal surfaces from corrosion, especially in harsh environments.
Wirkmechanismus
The mechanism of action of N-Decyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. For example, it can inhibit the activity of certain proteases, leading to reduced inflammation. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- N-Decyl-N’-prop-2-en-1-ylthiourea
- N-Decyl-N’-prop-2-en-1-ylurea
- N-Decyl-N’-prop-2-en-1-ylcarbamate
Comparison: N-Decyl-N’-prop-2-en-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Decyl-N’-prop-2-en-1-ylurea and N-Decyl-N’-prop-2-en-1-ylcarbamate, the thiourea derivative exhibits stronger antimicrobial activity and better corrosion inhibition properties. The presence of the sulfur atom in the thiourea group is believed to enhance these properties, making N-Decyl-N’-prop-2-en-1-ylthiourea a more effective compound in various applications.
Eigenschaften
CAS-Nummer |
62552-06-1 |
|---|---|
Molekularformel |
C14H28N2S |
Molekulargewicht |
256.45 g/mol |
IUPAC-Name |
1-decyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H28N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h4H,2-3,5-13H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
UQSUMDRAJQZTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)

![3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)

![(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone](/img/structure/B11996459.png)




![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)
![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)

